2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene
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Overview
Description
2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene is an organosilicon compound characterized by the presence of two trimethylsilyl groups and two chlorine atoms attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene typically involves the reaction of thiophene derivatives with trimethylsilyl chloride and chlorinating agents. One common method includes the use of 2,5-dichlorothiophene as a starting material, which undergoes silylation with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The trimethylsilyl groups can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or lithium amides in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of conductive polymers and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene involves its ability to undergo various chemical transformations due to the presence of reactive sites on the thiophene ring. The trimethylsilyl groups can stabilize reactive intermediates, while the chlorine atoms can be easily substituted, allowing for the formation of diverse products. The compound’s interactions with molecular targets and pathways depend on the specific reactions it undergoes and the resulting products.
Comparison with Similar Compounds
2,5-Bis(trimethylsilyl)thiophene: Lacks the chlorine atoms, leading to different reactivity and applications.
2,5-Dichlorothiophene: Lacks the trimethylsilyl groups, resulting in different chemical properties and uses.
2,5-Bis(trimethylsilyl)-3,4-dimethylthiophene:
Uniqueness: 2,5-Bis(trimethylsilyl)-3,4-dichlorothiophene is unique due to the combination of trimethylsilyl and chlorine substituents, which provide a balance of stability and reactivity. This makes it a versatile compound for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C10H18Cl2SSi2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
(3,4-dichloro-5-trimethylsilylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H18Cl2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 |
InChI Key |
XVSBFEVRRAIUID-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)Cl)Cl |
Origin of Product |
United States |
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